molecular formula C13H9NO2S B14534143 2-Methyl-5-nitronaphtho[1,2-B]thiophene CAS No. 62615-42-3

2-Methyl-5-nitronaphtho[1,2-B]thiophene

Cat. No.: B14534143
CAS No.: 62615-42-3
M. Wt: 243.28 g/mol
InChI Key: RBGYRLKNDMCPSY-UHFFFAOYSA-N
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Description

2-Methyl-5-nitronaphtho[1,2-B]thiophene is a heterocyclic compound that belongs to the thiophene family. Thiophenes are known for their aromatic properties and are widely used in various fields, including medicinal chemistry, material science, and organic electronics. The unique structure of this compound, which includes a naphthalene ring fused with a thiophene ring, makes it an interesting subject for scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-nitronaphtho[1,2-B]thiophene typically involves the nitration of 2-Methyl-naphtho[1,2-B]thiophene. The nitration process can be carried out using nitric acid and acetic acid as nitrating agents . The reaction conditions usually involve maintaining a low temperature to control the reaction rate and prevent over-nitration.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-nitronaphtho[1,2-B]thiophene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as tin(II) chloride or iron powder in acidic conditions are commonly used.

    Substitution: Electrophilic substitution reactions can be facilitated by using reagents like bromine or chlorinating agents under controlled conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amino derivatives.

    Substitution: Halogenated derivatives and other substituted thiophenes.

Scientific Research Applications

2-Methyl-5-nitronaphtho[1,2-B]thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-5-nitronaphtho[1,2-B]thiophene depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects .

Comparison with Similar Compounds

2-Methyl-5-nitronaphtho[1,2-B]thiophene can be compared with other thiophene derivatives, such as:

    2-Methylthiophene: Lacks the nitro group and naphthalene ring, making it less complex and with different reactivity.

    5-Nitrothiophene: Contains a nitro group but lacks the naphthalene ring, leading to different chemical properties and applications.

    Naphtho[1,2-B]thiophene:

The unique combination of the naphthalene ring, thiophene ring, methyl group, and nitro group in this compound makes it a distinct compound with specific properties and applications.

Properties

CAS No.

62615-42-3

Molecular Formula

C13H9NO2S

Molecular Weight

243.28 g/mol

IUPAC Name

2-methyl-5-nitrobenzo[g][1]benzothiole

InChI

InChI=1S/C13H9NO2S/c1-8-6-9-7-12(14(15)16)10-4-2-3-5-11(10)13(9)17-8/h2-7H,1H3

InChI Key

RBGYRLKNDMCPSY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(S1)C3=CC=CC=C3C(=C2)[N+](=O)[O-]

Origin of Product

United States

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